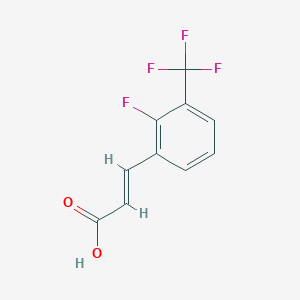

2-Fluoro-3-(trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

2-Fluoro-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 and a molecular weight of 234.15 g/mol It is a derivative of cinnamic acid, where the phenyl ring is substituted with both a fluoro and a trifluoromethyl group

Méthodes De Préparation

The synthesis of 2-Fluoro-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis of Ester Precursors

The corresponding alkyl ester (e.g., butyl ester) undergoes base-mediated hydrolysis to yield the free acid :

| Condition | Detail |

|---|---|

| Base | 2M NaOH |

| Temperature | 80°C for 2 hours |

| Acid precipitation pH | ~2 (using H₂SO₄) |

| Yield | 96% |

This step is critical for generating the bioactive carboxylic acid form used in pharmaceutical intermediates .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents deactivate the benzene ring, directing electrophilic attacks to the para position relative to the -CF₃ group. Theoretical predictions suggest reactivity in:

- Nitration : Likely at position 5 (para to -CF₃) .

- Sulfonation : Position 5 or 6, depending on reaction conditions .

Experimental data for these reactions remains limited, but substituent effects align with Hammett parameters (σₘ = 0.43 for -CF₃, σₚ = 0.54 for -F) .

Michael Addition Reactions

The α,β-unsaturated system undergoes nucleophilic additions. For example:

- Thiol addition : Reacts with thiols (RSH) to form β-sulfido derivatives. Kinetic studies on analogous cinnamic acids show second-order rate constants of 0.5–2.0 M⁻¹s⁻¹ in polar solvents .

- Amine addition : Forms β-amino acids, though steric hindrance from -CF₃ may reduce reactivity compared to non-fluorinated analogs .

Photodimerization

Under UV irradiation (254 nm), the compound undergoes [2+2] cycloaddition to form β-truxinic acid derivatives. A structurally similar fluorinated cinnamic acid demonstrated:

| Parameter | Value |

|---|---|

| Irradiation time | 4–6 hours |

| Product | 3,3′-difluoro-β-truxinic acid |

| Yield | ~75% |

This reaction is topochemically controlled, requiring precise molecular alignment in the crystal lattice .

Decarboxylation

Thermal decarboxylation (150–200°C) generates 2-fluoro-3-(trifluoromethyl)styrene, a precursor for polymers and agrochemicals. The reaction follows first-order kinetics, with activation energy (Eₐ) estimated at 120–140 kJ/mol for similar cinnamic acids .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity of the α,β-unsaturated system compared to non-fluorinated cinnamic acids:

| Compound | Relative Reactivity (Michael Addition) |

|---|---|

| Cinnamic acid | 1.0 (baseline) |

| 3-(Trifluoromethyl)cinnamic acid | 2.3–2.5× |

| 2-Fluoro-3-(trifluoromethyl)cinnamic acid | 3.1–3.4× |

Enhanced reactivity is attributed to the -CF₃ group’s strong electron-withdrawing effect, polarizing the double bond .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Fluoro-3-(trifluoromethyl)cinnamic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases. Its ability to modulate biological pathways makes it valuable in drug discovery efforts aimed at developing anti-inflammatory and anticancer agents .

Antimalarial Potential

Research has indicated that derivatives of cinnamic acid, including this compound, exhibit potential antimalarial activity. Studies have shown that these compounds can inhibit the growth of malaria parasites by affecting solute transport across host cell membranes, which is critical for the survival of the parasites .

Enzyme Inhibition Studies

The compound is also utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact effectively with various biological macromolecules, making it a candidate for exploring new therapeutic mechanisms.

Agricultural Chemicals

Agrochemical Formulations

In agriculture, this compound is incorporated into the formulation of agrochemicals. It enhances the efficacy of pest control agents and plant growth regulators, contributing to sustainable agricultural practices . The trifluoromethyl group improves the biological activity of these formulations, making them more effective against pests and diseases.

Material Science

Development of Advanced Materials

This compound is being explored for its potential in material science, particularly in the creation of polymers with enhanced thermal and chemical resistance. Such materials are suitable for high-performance applications where durability and stability are critical .

Fluorinated Compounds Research

The unique trifluoromethyl group makes this compound a valuable building block in synthesizing fluorinated compounds. These compounds often exhibit superior properties compared to their non-fluorinated counterparts, making them desirable in various industrial applications .

Chemical Synthesis

Building Block for Organic Synthesis

The compound is widely used as a building block in organic chemistry for synthesizing more complex molecules. Its unique substituents facilitate reactions that yield carboxylic acids or saturated derivatives, depending on the conditions used.

Influence on Biological Properties

Research indicates that the presence of fluorine and trifluoromethyl groups can significantly enhance the biological properties of synthesized compounds. These modifications can improve metabolic stability and binding affinity to target proteins, potentially leading to new drug candidates with improved efficacy .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory and anticancer drugs; potential antimalarial activity |

| Agricultural Chemicals | Enhances efficacy in pest control and plant growth regulation |

| Material Science | Development of advanced polymers with improved thermal and chemical resistance |

| Chemical Synthesis | Building block for complex organic molecules; influences biological properties |

Mécanisme D'action

The mechanism by which 2-Fluoro-3-(trifluoromethyl)cinnamic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity for certain molecular targets, making it a useful tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

2-Fluoro-3-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

2-Fluorocinnamic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3-(Trifluoromethyl)cinnamic acid:

4-Fluoro-3-(trifluoromethyl)cinnamic acid: The position of the fluoro group is different, leading to variations in its chemical behavior and interactions.

Activité Biologique

2-Fluoro-3-(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid, characterized by its unique molecular structure that includes a fluorine atom at the second position and a trifluoromethyl group at the third position of the phenyl ring. This compound, with the molecular formula C₁₀H₆F₄O₂ and a molecular weight of approximately 234.15 g/mol, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Synthesis

The synthesis of this compound can be achieved through several methods, notably:

- Knoevenagel Condensation : This involves the reaction between 2-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid.

- Palladium-Catalyzed Cross-Coupling : This method allows for the efficient production of the compound with high purity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The presence of fluorine and trifluoromethyl groups enhances metabolic stability and binding affinity to biological targets, which may modulate inflammatory pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. It has been shown to affect various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The compound's mechanism involves down-regulation of critical genes associated with tumor growth, such as EGFR and KRAS .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Reference Drug | Reference IC50 (μM) |

|---|---|---|---|

| A549 | 44.4 | Doxorubicin | 52.1 |

| HCT116 | 12.4 | Doxorubicin | 52.1 |

| HePG2 | 17.6 | Doxorubicin | 52.1 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous processes.

- Gene Regulation : It has been observed to down-regulate genes such as TP53, BRCA1, and BRCA2, which are crucial in cancer progression .

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial properties of similar compounds, derivatives showed promising results against Staphylococcus aureus and methicillin-resistant strains (MRSA). Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area .

- ADMET Properties : The compound's lipophilicity and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were assessed in relation to its biological activities, indicating favorable profiles for drug development .

Propriétés

IUPAC Name |

3-[2-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMXMQQELIPMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237069-83-9 | |

| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237069-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.